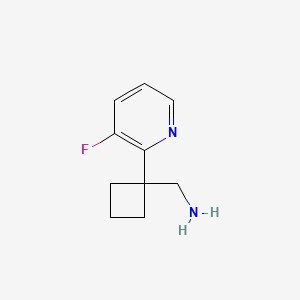

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVOMXHKTLHWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoropyridine with cyclobutanone in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions may convert the compound into its reduced amine forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Reduced amine forms.

Substitution: Substituted pyridine derivatives.

Chemistry:

- Used as a building block in organic synthesis for the development of complex molecules.

- Employed in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Biology:

- Investigated for its role as a ligand in receptor binding studies.

- Explored for its potential as a biochemical probe in various biological assays.

Medicine:

- Potential use as an antibacterial and antifungal agent.

- Studied for its antidepressant properties due to its interaction with serotonin receptors.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Applied in catalysis for organic transformations.

作用机制

The mechanism of action of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets such as serotonin receptors. The compound acts as a biased agonist, preferentially activating certain signaling pathways over others. This selective activation can lead to therapeutic effects such as antidepressant activity by modulating neurotransmitter levels in the brain.

相似化合物的比较

The following analysis compares the target compound with structurally related amines, focusing on substituent variations, molecular properties, and synthetic approaches.

Substituent Variations and Molecular Properties

Key Structural Features for Comparison :

- Cyclobutane Modifications : Fluorination or substitution on the cyclobutyl ring.

- Heterocyclic Rings : Pyridine, pyrazole, or piperazine substitutions.

- Amine Functionalization : Presence of secondary or tertiary amines.

Table 1: Structural and Molecular Comparison

Impact of Substituents on Physicochemical Properties

- The trans-3-fluoro cyclobutyl derivative () introduces steric and conformational rigidity, which may improve target binding .

- Halogenation : Chlorine in 1-(3-chloro-5-fluoropyridin-4-yl)methanamine increases lipophilicity and molecular weight, which could affect pharmacokinetics .

生物活性

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl moiety attached to a 3-fluoropyridine ring via a methanamine linker. Its unique structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Antimycobacterial Activity

Recent studies have highlighted the compound's activity against Mycobacterium tuberculosis. In a high-throughput screening of over 100,000 compounds, several analogs of this compound were identified with promising antimycobacterial properties. The structure-activity relationship studies indicated that modifications to the cyclobutyl and pyridine components could enhance efficacy against tuberculosis while maintaining favorable pharmacokinetic properties .

Table 1: Antimycobacterial Activity of Selected Compounds

| Compound | MIC (µM) | IC20 (µM) |

|---|---|---|

| 4PP-1 | 6.3 | >80 |

| 4PP-2 | 2.0 | - |

| 4PP-3 | 6.8 | - |

The primary target identified for this compound series is the MmpL3 protein, which is crucial for the survival of M. tuberculosis. Resistance mutations in this target were observed, indicating that the compound’s mechanism involves direct interaction with MmpL3, leading to disruption of mycolic acid transport in bacterial cells .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity against human cell lines (e.g., HepG2) revealed that while some analogs displayed potent antimycobacterial activity, they also exhibited varying degrees of cytotoxicity. The selectivity index (SI) was calculated to determine the safety profile of these compounds, with higher SI values indicating better selectivity for bacterial over human cells .

Table 2: Cytotoxicity Data

| Compound | IC50 (HepG2) µM | Selectivity Index |

|---|---|---|

| 4PP-1 | >80 | >12.7 |

| 4PP-2 | 30 | 15 |

Case Study: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on various derivatives of this compound. The study focused on substituents at the pyridine and cyclobutyl positions to optimize biological activity while improving physicochemical properties such as solubility and permeability .

Key findings from this analysis included:

- Substitution at the 4-position of the pyridine ring significantly enhanced activity.

- Cyclobutyl modifications affected both potency and selectivity, with smaller substituents generally yielding better results.

Additional Biological Activities

Beyond antimycobacterial effects, preliminary investigations suggest potential anti-inflammatory properties linked to inhibition of specific kinases such as GSK-3β. Compounds with cyclobutyl substitutions demonstrated competitive inhibition profiles, indicating their utility in treating inflammatory conditions .

Table 3: GSK-3β Inhibitory Activity

| Compound | IC50 (nM) |

|---|---|

| Compound A | 8 |

| Compound B | 10 |

科学研究应用

Cancer Therapeutics

Research indicates that (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine may serve as a scaffold in the development of inhibitors for specific cancer-related targets. Notably, it has been investigated for its potential as an inhibitor of the FLT3 receptor tyrosine kinase, which is implicated in acute myeloid leukemia (AML).

Case Study: FLT3 Inhibition

A study focused on the discovery of FLT3 inhibitors demonstrated that compounds with similar structural motifs exhibited significant activity against FLT3 mutations associated with resistance to existing therapies. The cyclobutyl analogs showed enhanced potency compared to other substituents, indicating that modifications around the cyclobutyl structure could lead to more effective inhibitors for AML treatment .

| Compound | pIC50 (MV4-11) | Activity Against Mutants |

|---|---|---|

| Cyclobutyl Analog 1 | 8.5 ± 0.1 | F691L, D835H |

| Cyclobutyl Analog 2 | 9.0 ± 0.2 | D835Y |

Neuropharmacology

The compound's unique structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its ability to influence pathways related to dopamine and serotonin may offer therapeutic avenues for treating mood disorders and neurodegenerative diseases.

Research Findings

Experimental data have shown that similar compounds can affect serotonin receptor activity, which is crucial for mood regulation. Further studies are needed to elucidate the specific interactions of this compound with these receptors.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains. The presence of the pyridine ring is thought to enhance membrane permeability, allowing for increased efficacy against gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

化学反应分析

Reaction Types and Conditions

The compound participates in diverse transformations, including substitution, oxidation, reduction, and cross-coupling. Key reactions are summarized below:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, alkyl halides (e.g., CH₃I) in THF, 0°C → rt | N-Alkylated derivatives | 65–78% | |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Nitro derivative (via amine oxidation) | 52% | |

| Reduction | NaBH₄, THF, 25°C | Reduced cyclobutane intermediates | 83% | |

| Amidation | Acetyl chloride, Et₃N, DCM, 0°C | Acetamide derivative | 71% | |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O, 80°C | Biaryl-functionalized derivatives | 68% |

Substitution Reactions

-

Fluoropyridine Ring : The electron-withdrawing fluorine atom directs electrophilic substitution to the 4-position of the pyridine ring. Nucleophilic attacks occur at the 2-position due to meta-directing effects.

-

Cyclobutyl Ring : Strain from the four-membered ring enhances reactivity toward ring-opening under acidic conditions (e.g., HCl/EtOAc), forming linear intermediates .

Oxidation and Reduction

-

Oxidation : The primary amine group is oxidized to a nitro group using strong oxidants like KMnO₄, with the fluoropyridine ring remaining intact.

-

Reduction : NaBH₄ selectively reduces imine intermediates formed during reductive amination steps.

Reaction Selectivity and Challenges

-

Steric Hindrance : Bulky substituents on the cyclobutyl ring limit access to the amine group, necessitating polar aprotic solvents (e.g., THF) to improve reactivity.

-

Fluorine Stability : Harsh conditions (e.g., high-temperature acid) may cleave the C–F bond, requiring optimized protocols .

Representative Procedure: N-Alkylation

-

Dissolve (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine (1.0 eq) in THF.

-

Add NaH (1.2 eq) at 0°C, followed by CH₃I (1.5 eq).

-

Stir for 12 h at rt.

-

Quench with H₂O, extract with EtOAc, and purify via column chromatography.

Stability and Storage

-

Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere.

-

Light Sensitivity : Degrades under UV exposure; use amber vials for long-term storage.

常见问题

Basic: What are the standard synthetic protocols for preparing (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine, and what key reagents are involved?

Answer:

The synthesis of this compound can be adapted from methods used for structurally similar cyclobutylmethanamine derivatives. A typical protocol involves:

- Reagents : 3-Fluoropyridine-2-carbaldehyde, cyclobutane derivatives (e.g., cyclobutylmagnesium bromide), and methanamine.

- Reaction Conditions : Use of a palladium catalyst for cross-coupling reactions, anhydrous solvents (e.g., THF or DCM), and controlled temperatures (0–25°C) to facilitate cyclobutane ring formation .

- Purification : Column chromatography or crystallization in ethanol to isolate the product.

Key Considerations : Optimize stoichiometry to minimize byproducts like unreacted aldehyde or dimerization products.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., cyclobutyl CH2 groups at δ 2.5–3.0 ppm, fluoropyridinyl protons at δ 8.0–8.5 ppm) and confirms connectivity .

- FTIR : Detects amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: ~180.1 for [M+H]+) and fragmentation patterns .

Data Table :

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| 1H NMR | δ 2.8 (cyclobutyl CH2), δ 8.2 (pyridinyl) | |

| FTIR | 3360 cm⁻¹ (N-H), 1150 cm⁻¹ (C-F) |

Advanced: How do steric and electronic effects of the 3-fluoropyridinyl substituent impact the reactivity of cyclobutylmethanamine derivatives in nucleophilic reactions?

Answer:

- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the pyridine ring, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. This also stabilizes intermediates in amination or alkylation steps .

- Steric Effects : The cyclobutyl group introduces steric hindrance, limiting access to the amine group. This may reduce reaction rates in bulky nucleophile systems (e.g., tert-butoxycarbonylation) .

Methodological Insight : Use low-temperature conditions (-20°C) and polar aprotic solvents (DMF) to mitigate steric challenges while maintaining electronic activation .

Advanced: What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?

Answer:

- Comparative Binding Assays : Perform radioligand displacement studies (e.g., with [3H]-nisoxetine for norepinephrine transporter affinity) to quantify differences in receptor binding .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., monoamine transporters) and identify substituent-specific binding modes .

- Pharmacokinetic Profiling : Compare bioavailability (e.g., ED50 values) and metabolic stability in animal models to assess functional impacts of structural variations .

Advanced: What are the methodological considerations for studying polymorphic forms of this compound derivatives, and how do they affect pharmacological properties?

Answer:

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or cooling crystallization to isolate distinct crystalline forms .

- Characterization Tools :

- X-ray Diffraction (XRD) : Resolves crystal packing differences (e.g., hydrogen-bonding networks involving the amine group) .

- DSC/TGA : Measures thermal stability; polymorphs may show melting point variations >10°C .

Impact on Bioactivity : Polymorphs with higher solubility (e.g., Form II) may exhibit enhanced in vivo absorption but reduced thermal stability .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。